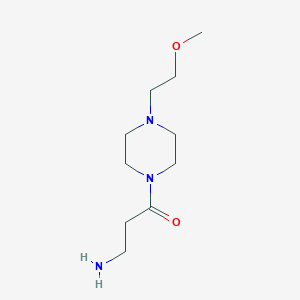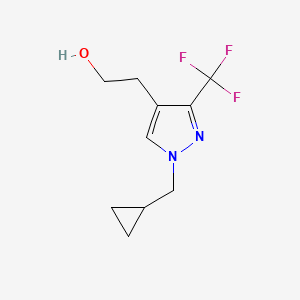
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol
説明
科学的研究の応用
Antibacterial and Antifungal Agents
Compounds with pyrazole and trifluoromethyl groups have been explored for their potential in combating microbial infections. For example, novel pyrazolines and pyrazole derivatives have shown promising antibacterial and antifungal activities, indicating the utility of such structures in developing new antimicrobial agents (Hassan, 2013). Similarly, specific pyrazole-based heterocyclic compounds have been synthesized and evaluated for enzyme inhibitory activities, highlighting their potential as selective inhibitors against hyperactive enzymes in various diseases (Harit et al., 2012).
Catalysis and Organic Synthesis
The trifluoromethyl group, often found in pharmaceuticals and agrochemicals due to its ability to modulate chemical and biological properties, is of significant interest in synthetic chemistry. Studies have explored the generation of anionic triflyldiazomethane species for synthesizing pharmaceutically attractive pyrazole triflones via cycloaddition reactions (Das et al., 2018). Additionally, palladium complexes based on pyrazolyl ligands have been synthesized and utilized in Suzuki cross-coupling reactions, demonstrating the role of these compounds in facilitating efficient organic transformations (Matos et al., 2009).
Material Science and Photophysical Properties
Pyrazole derivatives have been investigated for their photophysical properties, such as mechanoluminescence, which could have applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. Studies involving Pt(II) phosphors bearing pyrazolate chelates illustrate the impact of these compounds on the efficiency and emission properties of OLEDs (Huang et al., 2013).
Antioxidant and Antimicrobial Activities
The synthesis of novel pyrazole derivatives has also been geared towards evaluating their antioxidant and antimicrobial efficacy, with some compounds exhibiting significant activity against a range of pathogens. This suggests their potential application in developing new therapeutics with both antioxidant and antimicrobial properties (Bonacorso et al., 2015).
特性
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9-8(3-4-16)6-15(14-9)5-7-1-2-7/h6-7,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADXHJZTJHXATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Propynyloxy)methyl]pyrene](/img/structure/B1473984.png)
![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)
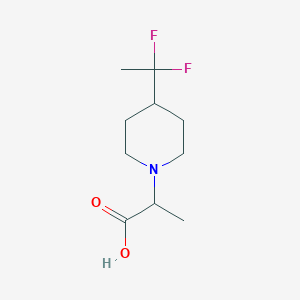


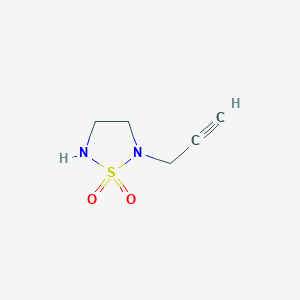
![8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473992.png)

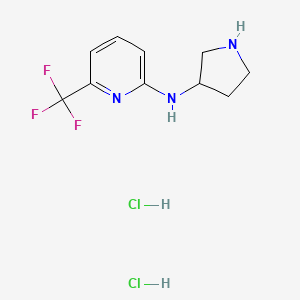
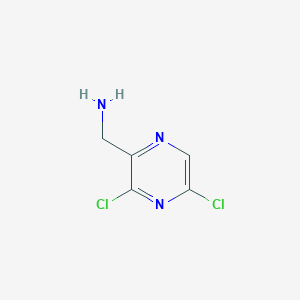
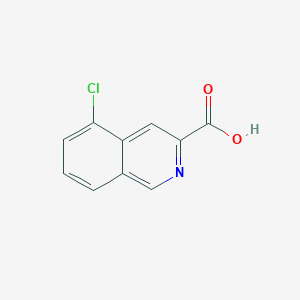
![(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474004.png)
